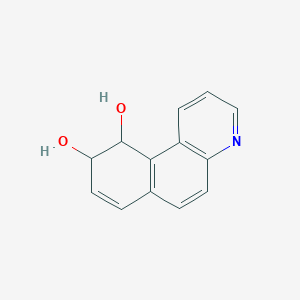

Benzo(f)quinoline-9,10-dihydrodiol

Description

Structure

3D Structure

Properties

CAS No. |

119143-41-8 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

9,10-dihydrobenzo[f]quinoline-9,10-diol |

InChI |

InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H |

InChI Key |

NCMNKLTXFXNWHC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |

Synonyms |

BENZO(F)QUINOLINE-9,10-DIHYDRODIOL |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Benzo F Quinoline to Benzo F Quinoline 9,10 Dihydrodiol

Mammalian Biotransformation Mechanisms

In mammalian systems, the metabolism of Benzo[f]quinoline (B1222042) is primarily a hepatic process designed to increase water solubility and facilitate excretion. However, this process can also lead to the formation of reactive intermediates. The transformation to Benzo(f)quinoline-9,10-dihydrodiol involves a sequential two-step enzymatic reaction.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP2B6, CYP2C19) in Initial Oxidation

The initial oxidation of the Benzo[f]quinoline molecule is catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. mdpi.com These enzymes are responsible for the metabolism of a vast array of xenobiotics. mdpi.comuniba.it Several CYP isoforms are implicated in the oxidation of Benzo[f]quinoline, with their activity being influenced by prior exposure to inducers.

Studies using rat liver microsomes have demonstrated that the profile of metabolites formed from Benzo[f]quinoline is significantly altered by pretreatment with different CYP inducers, such as 3-methylcholanthrene (B14862) (3-MC) and phenobarbital (B1680315) (PB). nih.gov Liver microsomes from rats pretreated with phenobarbital, an inducer of various CYPs including members of the CYP2B and CYP2C families, show a preference for oxidizing the 9,10-position of Benzo[f]quinoline. nih.gov In these preparations, this compound accounted for 12% of the total ethyl acetate-extractable metabolites. nih.gov This was part of a profile that also included Benzo[f]quinoline-N-oxide (41%), 9-hydroxybenzo[f]quinoline (20%), and 7-hydroxybenzo[f]quinoline (13%). nih.gov

In contrast, microsomes from rats induced with 3-MC, which primarily induces CYP1A1 and CYP1A2, preferentially attack the 7,8-position, leading to Benzo(f)quinoline-7,8-dihydrodiol as the main metabolite (41%). nih.gov In this case, the formation of this compound was reduced to 6%. nih.gov This positional selectivity highlights the distinct roles of different CYP families in the metabolism of Benzo[f]quinoline. nih.gov

The specific human CYP enzymes involved include:

CYP1A1 and CYP1A2: These are key enzymes in the metabolism of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Their induction by compounds like 3-MC suggests a primary role in the formation of the bay-region 7,8-dihydrodiol, a precursor to a highly mutagenic diol epoxide. nih.gov

CYP1B1: This enzyme is expressed in various tissues and is known to metabolize PAHs and other procarcinogens. nih.govresearchgate.netmdpi.comjcancer.orgiastate.edu It plays a significant role in the metabolic activation of these compounds. nih.goviastate.edu

CYP2B6: This enzyme is involved in the metabolism of a number of clinically important drugs. nih.govnih.gov Its induction by phenobarbital suggests a potential role in the oxidation at the 9,10-position of Benzo[f]quinoline. nih.gov

CYP2C9 and CYP2C19: These enzymes are major contributors to drug metabolism in the human liver. mdpi.comresearchgate.net CYP2C9 is known to metabolize various heterocyclic compounds, including quinoline-based structures. nih.govresearchgate.net The involvement of the CYP2C family is inferred from the phenobarbital induction studies, which preferentially yield the 9,10-dihydrodiol. nih.gov

| Metabolite | Control (%) | 3-Methylcholanthrene-Induced (%) | Phenobarbital-Induced (%) |

|---|---|---|---|

| This compound | - | 6 | 12 |

| Benzo(f)quinoline-7,8-dihydrodiol | - | 41 | 3 |

| Benzo(f)quinoline-5,6-dihydrodiol | - | 1.0 | 0.5 |

| 9-hydroxybenzo[f]quinoline | - | 9 | 20 |

| 7-hydroxybenzo[f]quinoline | - | 15 | 13 |

| Benzo[f]quinoline-N-oxide | - | 23 | 41 |

Function of Epoxide Hydrolases in Dihydrodiol Formation from Arene Oxides

The formation of a dihydrodiol from a polycyclic aromatic compound is a two-step process. Following the initial oxidation by a CYP enzyme to form a reactive arene oxide intermediate (e.g., Benzo[f]quinoline-9,10-oxide), a second enzyme, epoxide hydrolase, catalyzes the hydration of this epoxide. nih.gov This enzymatic hydrolysis involves the addition of a water molecule across the epoxide ring, resulting in the formation of a vicinal diol, or dihydrodiol. nih.govnih.gov

The essential role of epoxide hydrolase in this pathway has been confirmed through inhibition studies. Research using liver homogenates from Aroclor-pretreated rats demonstrated that the formation of both this compound and Benzo(f)quinoline-7,8-dihydrodiol was inhibited in the presence of 3,3,3-trichloropropylene oxide, a known inhibitor of epoxide hydrolase. nih.gov This finding confirms that these dihydrodiols are not primary metabolites of CYPs but are formed via arene oxide intermediates that are subsequently hydrated by epoxide hydrolase. nih.gov

Stereochemical Outcomes in Dihydrodiol Formation (e.g., trans- vs. cis-isomers)

The enzymatic hydration of arene oxides by epoxide hydrolase is a stereospecific reaction. The process typically results in the formation of trans-dihydrodiols. This stereochemical outcome is a hallmark of the enzymatic pathway involving epoxide hydrolase. Studies on the fungal metabolism of Benzo[f]quinoline, which often mirrors mammalian pathways for PAHs, have specifically identified the formation of trans-7,8-dihydrodiol. nih.govresearchgate.net While the specific stereochemistry for the 9,10-dihydrodiol in mammalian systems is not explicitly detailed in the provided sources, the established mechanism of action for microsomal epoxide hydrolase strongly supports its formation as a trans-isomer.

Microbial Biotransformation Pathways

Microorganisms, including fungi and bacteria, possess diverse metabolic capabilities that enable them to transform and, in some cases, degrade aza-PAHs like Benzo[f]quinoline. These pathways can also produce dihydrodiol intermediates.

Fungal Metabolic Routes of Benzo[f]quinoline to Dihydrodiols

Certain fungi can metabolize Benzo[f]quinoline through oxidative pathways that are analogous to those in mammals. The fungus Umbelopsis ramanniana (formerly Mucor ramannianus) has been shown to transform Benzo[f]quinoline into several metabolites. nih.govresearchgate.netproquest.com When cultures of U. ramanniana were incubated with Benzo[f]quinoline, one of the identified products was Benzo[f]quinoline trans-7,8-dihydrodiol. nih.govresearchgate.net This demonstrates that fungal enzyme systems, likely involving fungal CYPs and epoxide hydrolases, can also perform the necessary oxidation and hydration reactions to produce dihydrodiols from the Benzo[f]quinoline structure. nih.gov

Bacterial Degradation Mechanisms Involving Dihydrodiol Intermediates

Bacteria are known for their ability to degrade aromatic compounds, often using them as sources of carbon and energy. The degradation of quinoline (B57606) and its derivatives by bacteria typically proceeds via hydroxylation, followed by ring cleavage. researchgate.netnih.gov The initial steps in the aerobic bacterial degradation of aromatic rings often involve dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen to form cis-dihydrodiols. This is a key distinction from the mammalian and fungal pathways that produce trans-dihydrodiols via monooxygenases and epoxide hydrolases. While specific studies on the complete bacterial degradation of Benzo[f]quinoline detailing the 9,10-dihydrodiol were not found, the established pathways for related compounds suggest that dihydrodiol intermediates are crucial for the subsequent enzymatic ring fission and mineralization of the molecule. researchgate.net

Enzymatic Activities of Dioxygenases (e.g., Toluene (B28343) Dioxygenase, Biphenyl (B1667301) Dioxygenase) in cis-Dihydroxylation

The initial step in the metabolic activation of benzo[f]quinoline involves the enzymatic oxidation of the aromatic rings. A critical pathway in this process is cis-dihydroxylation, catalyzed by a class of enzymes known as dioxygenases. Bacterial Rieske non-heme iron dioxygenases (ROs), such as toluene dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl dioxygenase (BPDO), are well-documented for their ability to catalyze the stereoselective dearomatizing cis-dihydroxylation of aromatic compounds. nih.govfrontiersin.org This reaction is challenging to achieve through chemical synthesis, highlighting the unique catalytic power of these enzymes.

These enzymatic systems are capable of acting on a broad range of aromatic substrates, including azaarenes like quinolines. nih.govfrontiersin.org The metabolism of quinoline and its substituted derivatives by various bacterial strains expressing dioxygenases results in the formation of stable cis-dihydrodiol metabolites. nih.govfrontiersin.org For instance, the UV4 mutant strain of Pseudomonas putida, which expresses TDO, has been utilized in the biotransformation of quinoline to yield cis-dihydrodiols. nih.govfrontiersin.org While the primary focus has often been on simpler quinolines, the enzymatic machinery of TDO, BPDO, and related dioxygenases is responsible for the initial oxidation of the carbocyclic rings of more complex azaarenes like benzo[f]quinoline. nih.govresearchgate.net This enzymatic action introduces two hydroxyl groups in a cis-configuration on one of the benzene (B151609) rings, leading to the formation of vicinal dihydrodiols, including this compound. This process is a crucial activation step, converting the relatively inert aromatic compound into a more reactive intermediate. The enzymatic cis-dihydroxylation of arenes is a powerful tool for producing chiral precursors for various synthetic applications. researchgate.netrsc.org

Comparative Metabolic Activation Studies of Benzo[f]quinoline and Isomeric Azaarenes (e.g., Benzo[h]quinoline)

The metabolic fate of azaarenes is profoundly influenced by the position of the nitrogen atom within the aromatic ring system. This is clearly demonstrated in comparative studies of benzo[f]quinoline and its structural isomer, benzo[h]quinoline (B1196314). nih.gov Both are environmental pollutants found to be mutagenic, and their biological activity is intrinsically linked to their metabolic activation pathways. nih.gov

Investigations using liver homogenates from Aroclor-pretreated rats have revealed distinct differences in the metabolites formed from these two isomers. nih.gov For benzo[f]quinoline, metabolism occurs primarily at the 7,8- and 9,10-positions of the terminal carbocyclic ring, which is distant from the nitrogen-containing ring. nih.govnih.gov The identified metabolites include 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline and 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline. nih.gov Furthermore, benzo[f]quinoline-N-oxide is a notable metabolite, indicating that oxidation can also occur directly on the nitrogen atom. nih.gov

In contrast, the metabolism of benzo[h]quinoline yields 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline and 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline. nih.gov A significant distinction is the absence of benzo[h]quinoline-N-oxide as a detectable metabolite. This difference is attributed to steric hindrance around the nitrogen atom in the angular "fjord region" of benzo[h]quinoline, which makes it more resistant to N-oxidation compared to the more exposed nitrogen in benzo[f]quinoline. nih.gov The position of the nitrogen atom in these azaarenes acts similarly to a methyl substituent, directing the sites of metabolic oxidation. nih.gov

Studies with liver microsomes from brown bullheads and rats further corroborate these findings, showing that benzo[f]quinoline is metabolized at the 7,8- and 9,10-positions. nih.gov The structural differences between the isomers, specifically the location of the nitrogen atom, not only dictate the metabolic profile but also influence their biological properties, such as anticancer activity. mdpi.com The transfer of the nitrogen atom from a middle ring to a marginal ring is suggested to be a key factor in these differing activities. mdpi.com

The table below summarizes the key metabolites identified in studies using rat liver homogenates.

Table 1: Comparative Metabolites of Benzo[f]quinoline and Benzo[h]quinoline

| Parent Compound | Dihydrodiol Metabolites | Other Metabolites |

|---|---|---|

| Benzo[f]quinoline | 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline | 7-hydroxybenzo[f]quinoline |

| 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline | Benzo[f]quinoline-N-oxide | |

| Benzo[h]quinoline | 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline | 7-hydroxybenzo[h]quinoline |

| 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline | N-oxide not detected |

Synthetic Methodologies for Benzo F Quinoline 9,10 Dihydrodiol and Analogous Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high regio- and stereoselectivity of enzymes, particularly microbial dioxygenases, to produce chiral dihydrodiols that can serve as valuable precursors for further chemical modifications.

Utilization of Microbial Dioxygenases for Regio- and Stereoselective Dihydroxylation

The enzymatic dihydroxylation of aza-polycyclic aromatic hydrocarbons (aza-PAHs) like benzo[f]quinoline (B1222042) is a known metabolic pathway in various organisms. While the direct microbial synthesis of benzo[f]quinoline-9,10-dihydrodiol is not extensively documented, studies on related biotransformations provide significant insights.

Fungal systems, in particular, have demonstrated the ability to hydroxylate benzo[f]quinoline. For instance, the fungus Umbelopsis ramanniana has been shown to metabolize benzo[f]quinoline, yielding benzo[f]quinoline trans-7,8-dihydrodiol as one of the products. nih.govresearchgate.netproquest.com This highlights the capability of fungal dioxygenases to attack the terminal benzo ring of the molecule, albeit at the 7,8-position in this specific organism.

In mammalian systems, the formation of the 9,10-dihydrodiol has been confirmed. Studies using rat liver homogenates have identified 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline as a metabolite. This indicates that mammalian cytochrome P450 enzyme systems possess the necessary regioselectivity to hydroxylate the 9,10-double bond of benzo[f]quinoline. The formation of this dihydrodiol was shown to be inhibitable by epoxide hydratase inhibitors, suggesting it proceeds through an epoxide intermediate.

While bacterial dioxygenases, such as toluene (B28343) dioxygenase (TDO), are known to catalyze the cis-dihydroxylation of quinolines, specific data on their action on benzo[f]quinoline to produce the 9,10-dihydrodiol is limited. rsc.org However, the broad substrate specificity of enzymes like carbazole (B46965) 1,9a-dioxygenase (CARDO), which can catalyze diverse oxygenations including cis-dihydroxylation of other polycyclic aromatic hydrocarbons, suggests the potential for identifying or engineering a microbial dioxygenase for the desired transformation. nih.gov

The following table summarizes the observed metabolites from the biotransformation of benzo[f]quinoline in different biological systems.

| Biological System | Substrate | Metabolites Identified |

| Umbelopsis ramanniana | Benzo[f]quinoline | Benzo[f]quinoline trans-7,8-dihydrodiol, Benzo[f]quinoline N-oxide, 7-Hydroxybenzo[f]quinoline |

| Rat Liver Homogenate | Benzo[f]quinoline | 7,8-Dihydroxy-7,8-dihydrobenzo[f]quinoline, 9,10-Dihydroxy-9,10-dihydrobenzo[f]quinoline , 7-Hydroxybenzo[f]quinoline, Benzo[f]quinoline-N-oxide |

Enantiopure Dihydrodiol Metabolites as Precursors for Subsequent Chemical Transformations

The enantiopure dihydrodiols produced through microbial or enzymatic transformations are valuable chiral building blocks. These intermediates can be used in the chemoenzymatic synthesis of other significant molecules, such as arene oxides. For example, the dihydrodiol metabolites of benzo[b]thiophene have been utilized as precursors for the synthesis of the corresponding unstable arene oxide. rsc.org

Although specific examples detailing the use of microbially-derived benzo[f]quinoline-9,10-dihydrodiol are scarce, the principle is well-established. The enantiomerically pure dihydrodiol could serve as a starting material for the stereoselective synthesis of diol epoxides, which are often the ultimate carcinogenic forms of polycyclic aromatic hydrocarbons. nih.gov The ability to generate a specific enantiomer of the dihydrodiol through biotransformation is a significant advantage over classical chemical synthesis, which often results in racemic mixtures that require challenging chiral resolution steps.

Organic Chemical Synthesis Routes

Organic synthesis provides a direct and often scalable route to benzo[f]quinoline-9,10-dihydrodiol and its derivatives, allowing for the preparation of specific isomers and analogs for detailed study.

Multi-step Reaction Pathways for Dihydrodiol Formation

A key multi-step synthesis for benzo[f]quinoline-9,10-dihydrodiol involves the hydrolysis of a trans-diacetate precursor. This method allows for the controlled introduction of the hydroxyl groups with a defined stereochemistry. The hydrolysis of trans-9,10-diacetoxy-9,10-dihydrobenzo[f]quinoline using sodium hydroxide (B78521) in a tetrahydrofuran/methanol solvent system yields the corresponding trans-9,10-dihydrodiol in moderate yields.

The diacetate precursor itself can be synthesized through a series of reactions starting from benzo[f]quinoline. These pathways often involve initial oxidation or reduction steps to functionalize the 9,10-position, followed by the introduction of the acetate (B1210297) groups.

Strategies for Stereoselective Synthesis of Dihydrodiol Isomers

The stereochemistry of the dihydrodiol is critical for its biological activity. Organic synthesis strategies have been developed to produce specific isomers. For instance, the treatment of a diacetate derivative with N-bromosuccinimide (NBS) followed by cyclization and subsequent hydrolysis can lead to the formation of a cis-diol epoxide.

The synthesis of different stereoisomers often relies on the careful choice of reagents and reaction conditions. For example, the reaction of benzo[f]quinoline with certain oxidizing agents can lead to a mixture of syn- and anti-diol epoxides, which can then be hydrolyzed to the corresponding cis- and trans-dihydrodiols. The relative stereochemistry of intermediates, such as bromohydrins formed during the reaction with NBS, can influence the final stereochemical outcome of the diol.

Derivatization Techniques (e.g., Acetate Esterification)

Derivatization of the dihydrodiol is important for both characterization and as a synthetic strategy. Acetate esterification is a common technique used to protect the hydroxyl groups or to facilitate purification. The dihydrodiols can be converted to their diacetate esters, which are often more stable and easier to handle than the free diols.

Furthermore, these diacetate derivatives can be key intermediates in the synthesis of other important metabolites, such as diol epoxides. For example, the treatment of a diacetate with an epoxidizing agent can yield a diacetoxyepoxide, which can then be hydrolyzed to the corresponding diol epoxide. This approach allows for the targeted synthesis of specific biologically active metabolites of benzo[f]quinoline. nih.gov

Modern Synthetic Methodologies (e.g., Microwave-Assisted Reactions, Ultrasound-Assisted Reactions)

The quest for more efficient, environmentally benign, and rapid chemical transformations has led to the exploration of modern synthetic methodologies in the preparation of complex heterocyclic compounds. In the context of Benzo(f)quinoline-9,10-dihydrodiol and its analogous derivatives, techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis have emerged as powerful tools. These methods offer significant advantages over classical heating techniques, including accelerated reaction rates, higher yields, enhanced purity of products, and a reduction in solvent usage and energy consumption. lew.ronih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govresearchgate.net This often results in dramatically reduced reaction times, from hours to minutes, and improved yields.

While the direct microwave-assisted synthesis of this compound is not extensively documented, the application of this technology in the synthesis of various benzo(f)quinoline derivatives is well-established, suggesting its potential applicability. For instance, microwave irradiation has been successfully employed in the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This approach, starting from benzo[f]quinoline, a 2-bromo-acetophenone or 2-chloro-(N-phenyl)acetamide, and an electron-deficient alkyne, highlights the efficiency of microwave assistance in constructing complex fused systems. lew.ro The reaction benefits from shorter reaction times, reduced solvent consumption, and operational simplicity. lew.ro

Another notable application is the microwave-assisted synthesis of quinoline-fused 1,4-benzodiazepines, which demonstrates the versatility of this technique for creating diverse heterocyclic structures based on the quinoline (B57606) framework. asianpubs.orgresearchgate.net Furthermore, the Friedländer annulation, a classical method for quinoline synthesis, has been adapted to microwave conditions using solid acid catalysts like Nafion NR50, showcasing a greener approach to these important scaffolds. mdpi.com

The potential application of microwave technology to the synthesis of this compound could involve the dihydroxylation of the parent Benzo(f)quinoline. Microwave-assisted dihydroxylation of alkenes, a related transformation, has been reported to proceed efficiently. This could potentially be adapted for the specific 9,10-double bond of Benzo(f)quinoline.

Table 1: Examples of Microwave-Assisted Synthesis of Benzo(f)quinoline Derivatives and Related Compounds

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Benzo[f]quinoline, 2-bromo-acetophenones, electron-deficient alkynes | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | Microwave, 1,2-epoxybutane | Not specified | lew.ro |

| 6/7/8-substituted 3-bromomethyl-2-chloro-quinoline, 1,2-phenylenediamine | Quinoline-fused 1,4-benzodiazepines | Microwave irradiation | Not specified | asianpubs.orgresearchgate.net |

| 2-aminoaryl ketones, α-methylene carbonyl compounds | Quinolines | Microwave, Nafion NR50, ethanol | Not specified | mdpi.com |

| Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines | Microwave, DMF, 150 °C, 8 min | 68-82 | nih.govunf.edu |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov

Similar to microwave-assisted methods, the direct application of ultrasound to the synthesis of this compound is not prominently featured in the literature. However, its use in the synthesis of other quinoline and benzoquinoline derivatives is documented, underscoring its potential. For example, a green and efficient synthesis of hybrid quinoline-imidazole derivatives has been developed using ultrasound irradiation for the N-alkylation and subsequent cycloaddition reactions. nih.govrsc.org This method offers significant benefits in terms of reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. nih.gov

Ultrasound has also been employed in the synthesis of piperidinyl-quinoline acylhydrazones, where it facilitated the conjugation of quinoline-3-carbaldehydes with acid hydrazides in excellent yields and short reaction times (4-6 minutes). mdpi.com Furthermore, a one-pot, three-component reaction for the synthesis of 2-substituted quinolines has been successfully carried out under ultrasound irradiation in water, using SnCl2·2H2O as a precatalyst. researchgate.netnih.gov

The formation of diols from polycyclic aromatic hydrocarbons (PAHs) under ultrasonic conditions has been observed. For instance, the ultrasonic treatment of aqueous solutions of phenanthrene (B1679779), a structural analog of the carbocyclic core of benzo(f)quinoline, has been shown to produce a phenanthrene-diol. researchgate.net This suggests that ultrasound could potentially promote the dihydroxylation of the 9,10-position of Benzo(f)quinoline. The mechanism is thought to involve the generation of free radicals from the sonolysis of water. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of Quinoline Derivatives and Related Transformations

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Quinoline and imidazole (B134444) derivatives | Hybrid quinoline-imidazole compounds | Ultrasound irradiation | Not specified | nih.govrsc.org |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, aromatic acid hydrazides | Piperidinyl-quinoline acylhydrazones | Ultrasound, ethanol, rt, 4-6 min | Excellent | mdpi.com |

| Aniline, aldehydes, ethyl 3,3-diethoxypropionate | 2-substituted quinolines | Ultrasound, SnCl2·2H2O, water | Good | researchgate.netnih.gov |

| Aqueous phenanthrene solution | Phenanthrene-diol | High-intensity ultrasonic treatment | Not specified | researchgate.net |

Molecular and Mechanistic Investigations of Biological Interactions and Activities

Genotoxicity and Mutagenicity Mechanisms Associated with Benzo(f)quinoline-9,10-dihydrodiol and its Metabolites

The genotoxicity of benzo(f)quinoline (BfQ) and its metabolites, including this compound, is a subject of significant scientific inquiry. The mechanisms underlying their interaction with genetic material involve metabolic activation to reactive intermediates that can damage DNA, leading to mutations.

Covalent binding to DNA is a critical initiating event in the chemical carcinogenesis of many polycyclic aromatic hydrocarbons (PAHs) and their aza-aromatic analogues. This process typically follows metabolic activation to electrophilic species that react with nucleophilic sites on DNA bases.

For many carcinogenic PAHs, the widely accepted pathway to genotoxicity involves the formation of highly reactive bay-region diol epoxides. This multi-step process begins with cytochrome P450 (CYP) enzymes oxidizing the parent compound to an arene oxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by CYP enzymes at a bay-region double bond produces the ultimate carcinogenic metabolite, the diol epoxide, which readily forms covalent adducts with DNA.

However, research indicates that this classic bay-region theory may not be the principal activation pathway for benzo(f)quinoline. nih.gov Studies have shown that BfQ is significantly more mutagenic in Salmonella typhimurium than trans-7,8-dihydro-7,8-dihydroxybenzo[f]quinoline, a direct precursor to the bay-region diol epoxide of BfQ. nih.gov This suggests that an alternative metabolic route is primarily responsible for its mutagenic activity. nih.gov

Further evidence comes from the analysis of hepatic DNA adducts in rats administered BfQ. The adducts formed in vivo were found to be chromatographically distinct from the adducts generated by the in vitro reaction of DNA with several synthetic BfQ derivatives, including the anti-9α,10β-dihydroxy-7α,8α-epoxy-7,8,9,10-tetrahydroBfQ (a bay-region diol epoxide). nih.gov This finding strongly suggests that the bay-region diol epoxide of BfQ is not significantly involved in the covalent binding of BfQ to liver DNA in vivo. nih.gov In contrast, the isomeric benzo[h]quinoline (B1196314) does appear to exert its mutagenic effects primarily through the formation of its bay-region diol epoxide, highlighting how the position of the nitrogen heteroatom can fundamentally alter metabolic activation pathways. nih.gov

While these principles are well-established for compounds like benzo[a]pyrene (B130552), specific details regarding the stereochemical influence and precise DNA interaction modes of adducts derived from this compound are not extensively characterized in the available scientific literature.

The formation of bulky DNA adducts can physically obstruct the progression of the DNA replication machinery. nih.gov When a DNA polymerase encounters an adducted nucleotide, it may stall, or it may bypass the lesion through a process known as translesion synthesis, which is often error-prone and can introduce mutations into the newly synthesized strand.

The types of mutations induced are often characteristic of the specific chemical agent and the adduct it forms. For many polycyclic aromatic compounds, G→T transversions are a common mutational signature. For instance, adducts from benzo[a]pyrene diol epoxide frequently lead to G→T transversions. nih.gov

In the case of benzo(f)quinoline, in vivo mutagenicity studies using lacZ transgenic mice found that it only weakly induced mutations in the liver, and the resulting mutation spectrum did not show distinct characteristics compared to the spontaneous mutation spectrum. nih.gov However, studies on the related aza-aromatic compound 1,7-phenanthroline, which possesses a similar structural motif, revealed an increase in G:C to C:G transversions in the liver, suggesting this may be a potential mutational event for this class of compounds. nih.gov

In vitro mutagenicity assays are essential tools for identifying genotoxic potential and elucidating metabolic activation requirements. Benzo(f)quinoline has been shown to be mutagenic in bacterial reverse mutation assays, commonly known as the Ames test. nih.govnih.gov

Crucially, BfQ requires metabolic activation to exert its mutagenic effects. nih.gov In assays using Salmonella typhimurium strain TA100, which detects base-pair substitutions, BfQ shows mutagenic activity only in the presence of an external metabolic activation system, typically a rat liver homogenate known as the S9 fraction. nih.govnih.gov This S9 fraction contains a mixture of enzymes, including cytochrome P450s and epoxide hydrolase, necessary to convert the parent compound into reactive, DNA-binding metabolites. nih.gov

| Compound | Metabolic Activation (S9) | Mutagenic Activity | Reference |

|---|---|---|---|

| Benzo(f)quinoline | Required | Mutagenic | nih.govnih.gov |

| trans-7,8-Dihydro-7,8-dihydroxybenzo[f]quinoline | Required | Less mutagenic than parent BfQ | nih.gov |

| Bay-region diol epoxide of Benzo(h)quinoline | Not Required (Direct-acting) | Considerably higher than BfQ diol epoxide | nih.gov |

Formation of DNA Adducts

Enzymatic Interactions and Modulatory Effects

The biological activity of benzo(f)quinoline is intrinsically linked to its interactions with metabolic enzymes. The transformation of the parent compound into various metabolites, including dihydrodiols, is a key determinant of its genotoxic potential. The primary enzymes involved in this biotransformation are the cytochrome P450 (CYP) superfamily and epoxide hydrolase (EH). nih.gov

The metabolic pathway leading to the formation of this compound begins with an oxidation reaction catalyzed by a CYP enzyme, which forms a reactive epoxide intermediate (BfQ-9,10-oxide). This epoxide is then a substrate for epoxide hydrolase, which catalyzes the addition of water to open the epoxide ring, yielding the corresponding trans-9,10-dihydrodiol. nih.gov Evidence for this pathway comes from studies where the formation of both 7,8- and 9,10-dihydrodiols of BfQ was inhibited in the presence of 3,3,3-trichloropropylene oxide, a known inhibitor of epoxide hydrolase. nih.gov

Modulation of Cytochrome P450 Isoform Activities by Benzo[f]quinoline (B1222042) Derivatives

The metabolic fate of benzo[f]quinoline, a polycyclic aza-aromatic hydrocarbon, is intricately linked to the activity of cytochrome P450 (CYP) enzymes. These enzymes are central to the biotransformation of a vast array of xenobiotics, including environmental pollutants and therapeutic agents. researchgate.net The interaction of benzo[f]quinoline derivatives with CYP isoforms can lead to either detoxification or metabolic activation, the latter of which can generate reactive intermediates with toxicological consequences.

Initial metabolism of the parent benzo[f]quinoline molecule by hepatic microsomal enzymes, which are rich in cytochrome P450, leads to the formation of several oxidized products. nih.gov Key among these are dihydrodiols, including the specific formation of benzo[f]quinoline-9,10-dihydrodiol. nih.gov This transformation is a critical step, as the resulting dihydrodiols can be substrates for further enzymatic reactions. The formation of these dihydrodiols is understood to proceed via an initial epoxidation of the aromatic ring by a CYP enzyme, followed by enzymatic hydrolysis catalyzed by epoxide hydrolase. nih.gov

Studies on analogous polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene, have provided a detailed blueprint for understanding the role of specific CYP isoforms. For instance, human CYP1A1, CYP1A2, and CYP1B1 are all known to be involved in the metabolism of PAHs and their dihydrodiol metabolites. nih.govnih.gov While direct studies on benzo[f]quinoline with a full panel of human CYP isoforms are less common, it is well-established that the introduction of a nitrogen atom into the polycyclic aromatic structure significantly influences the sites of metabolic oxidation. nih.gov

Furthermore, computational in silico studies have been employed to predict the interactions between novel benzo[f]quinoline derivatives and various human cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). researchgate.net These predictive models are crucial in early-stage drug discovery and toxicology to estimate the potential of these compounds to act as substrates or inhibitors of key drug-metabolizing enzymes, thereby flagging potential drug-drug interactions. researchgate.net The modulation of these CYP isoforms by benzo[f]quinoline derivatives can alter the biotransformation of other co-administered substances, a critical consideration in pharmacology and toxicology.

Interactions with Aldo-Keto Reductases in Xenobiotic Metabolism

Following their formation by cytochrome P450-mediated oxidation, PAH trans-dihydrodiols can be further metabolized by a class of cytosolic NAD(P)(H)-dependent oxidoreductases known as aldo-keto reductases (AKRs). nih.govnih.gov While direct experimental data on the interaction of this compound with AKRs is limited, the well-established role of these enzymes in the metabolism of structurally similar PAH dihydrodiols provides a strong basis for understanding their likely involvement.

Human AKRs, particularly members of the AKR1A and AKR1C subfamilies (e.g., AKR1A1, AKR1C1-AKR1C4), are key players in the metabolic activation of non-K-region trans-dihydrodiols. nih.gov These enzymes catalyze the oxidation of the dihydrodiol moiety to form highly reactive and electrophilic o-quinones. nih.gov This oxidation process is often accompanied by the generation of reactive oxygen species (ROS), which can contribute to oxidative stress and cellular damage. nih.gov

Documented In Vitro Biological Activities of this compound and its Derivatives (e.g., Antioxidant, Anti-inflammatory, Antimicrobial Properties within a Mechanistic Context)

The benzo[f]quinoline scaffold has served as a versatile template for the synthesis of derivatives with a wide range of documented in vitro biological activities. nih.govresearchgate.net These activities are often linked to the specific functional groups appended to the core ring structure.

Antioxidant Properties

Several studies have investigated the antioxidant potential of benzo[f]quinoline derivatives. The ability to scavenge free radicals is a key mechanism underlying this activity. For instance, a series of benzoquinoline-based heterocycles, including thiazole (B1198619) and triazolethione derivatives, were synthesized and screened for their antioxidant activity, with some showing potent effects. researchgate.netcapes.gov.br Another study on new benzo[de]quinolines and lactams found that a ketone derivative, 8,9-dihydro-7H-benzo[de]pyrrolo[1,2-a]quinoline-7,10(7aH)-dione, exhibited the most potent in vitro antioxidant activity by inhibiting the autoxidation of pyrogallol, a process dependent on superoxide (B77818) anion radicals. researchgate.net

In silico molecular docking studies have also been used to support experimental findings. For example, a benzimidazole (B57391) derivative of benzo[f]quinoline showed high antioxidant potency, which was attributed to its aromaticity and extended conjugation. nih.gov Docking simulations suggested strong binding interactions with key amino acid residues of HCV NS5B polymerase, indicating its potential as an antioxidant agent. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline (B57606) and its benzo-fused analogues has been recognized. nih.govresearchgate.net Research into fluorine-substituted benzo[h]quinazoline derivatives, which are structurally related to benzo[f]quinolines, has identified compounds with significant anti-inflammatory activity. One such derivative demonstrated its effect by significantly reducing the phosphorylation of IκBα and p65, thereby inhibiting the pro-inflammatory NF-κB signaling pathway. This compound also markedly decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome. Other quinoline derivatives have also shown anti-inflammatory effects in animal models, though the precise mechanisms were not always fully elucidated.

Antimicrobial Properties

Benzo[f]quinoline derivatives have demonstrated significant antimicrobial activity. nih.gov A notable study reported the synthesis of two classes of benzo[f]quinolinium derivatives: benzo[f]quinolinium salts (BQS) and pyrrolobenzo[f]quinolinium cycloadducts (PBQC). nih.gov The BQS salts exhibited excellent and broad-spectrum antifungal activity against Candida albicans, with some derivatives showing higher potency than the standard drug nystatin. nih.gov These salts also displayed very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov In contrast, the PBQC compounds were found to be inactive. nih.gov

In silico docking studies on the active BQS salts suggested that their mechanism of action could involve the inhibition of essential microbial enzymes like ATP synthase and topoisomerase II (TOPO II). nih.gov The studies revealed that specific salts had a good fit within the binding pockets of these enzymes, indicating a potential molecular basis for their antimicrobial effects. nih.gov

Interactive Data Table of In Vitro Biological Activities

| Activity | Derivative Class | Key Findings | Proposed Mechanism | References |

|---|---|---|---|---|

| Antioxidant | Thiazole and Triazolethione derivatives | Demonstrated potent antioxidant activity in screening assays. | Free radical scavenging. | researchgate.net, capes.gov.br |

| Antioxidant | Benzimidazole derivative | Highest potency in its series, supported by in silico studies. | Aromaticity and extended conjugation enhancing radical scavenging; binding to HCV NS5B polymerase. | nih.gov, |

| Anti-inflammatory | Fluorine-substituted Benzo[h]quinazoline | Showed significant anti-inflammatory activity with low toxicity. | Inhibition of NF-κB signaling pathway; decreased ROS and NLRP3 inflammasome expression. | |

| Antifungal | Benzo[f]quinolinium salts (BQS) | Excellent, quasi-nonselective activity against Candida albicans. | Inhibition of ATP synthase and Topoisomerase II (based on in silico models). | nih.gov, |

| Antibacterial | Benzo[f]quinolinium salts (BQS) | Very good activity against Gram-positive Staphylococcus aureus. | Inhibition of ATP synthase and Topoisomerase II (based on in silico models). | nih.gov, |

Structure Activity Relationship Sar Studies of Benzo F Quinoline 9,10 Dihydrodiol and Its Analogs

Impact of the Dihydrodiol Moiety on Metabolic Fate and Biological Activity

The formation of a dihydrodiol moiety is a key step in the metabolic processing of benzo(f)quinoline (BfQ). Investigations using rat liver homogenates have identified both 7,8-dihydroxy-7,8-dihydrobenzo(f)quinoline (BfQ-7,8-dihydrodiol) and 9,10-dihydroxy-9,10-dihydrobenzo(f)quinoline (BfQ-9,10-dihydrodiol) as metabolites. nih.govoup.comnih.gov This metabolic conversion is catalyzed by cytochrome P450 enzymes, which form an initial epoxide across a double bond, followed by hydrolysis via epoxide hydrolase to yield the stable dihydrodiol. nih.gov The formation of both the 7,8- and 9,10-dihydrodiols can be inhibited by 3,3,3-trichloropropylene oxide, a known inhibitor of epoxide hydratase, confirming this metabolic pathway. nih.gov

The specific type of dihydrodiol formed is influenced by the inducing agents of the metabolic enzymes. Liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) (3-MC) primarily attack the 7,8-position, making BfQ-7,8-dihydrodiol the predominant metabolite. nih.gov Conversely, microsomes from phenobarbital (B1680315) (PB)-pretreated rats preferentially oxidize the 9,10-position, leading to a higher proportion of BfQ-9,10-dihydrodiol. nih.gov

| Metabolite | Relative Proportion (3-MC-pretreated rats) nih.gov | Relative Proportion (PB-pretreated rats) nih.gov | Metabolic Role |

|---|---|---|---|

| BfQ-7,8-dihydrodiol | 41% | 3% | Precursor to bay-region diol epoxide |

| BfQ-9,10-dihydrodiol | 6% | 12% | Precursor to non-bay-region diol epoxide |

| BfQ-N-oxide | 23% | 41% | Product of N-oxidation |

| 7-hydroxyBfQ | 15% | 13% | Phenolic metabolite |

| 9-hydroxyBfQ | 9% | 20% | Phenolic metabolite |

Influence of Nitrogen Heteroatom Position on Metabolic Pathways and Mutagenic Potency in Isomeric Azaarenes

The position of the nitrogen heteroatom within the aromatic ring system profoundly influences the metabolic pathways and resulting mutagenic potency of isomeric azaarenes. nih.gov This is clearly demonstrated by comparing the metabolic fates and biological activities of benzo(f)quinoline and its isomer, benzo(h)quinoline (BhQ). nih.govnih.gov

The location of the nitrogen atom alters the electronic properties of the molecule, which in turn directs the regioselectivity of metabolic enzymes. nih.gov For BfQ, metabolism occurs at the 7,8- and 9,10-positions to form dihydrodiols, as well as at the nitrogen atom to form BfQ-N-oxide. nih.gov In stark contrast, BhQ metabolism yields 5,6- and 7,8-dihydrodiols, but N-oxide formation is not detected. nih.gov The resistance of BhQ to N-oxidation is attributed to steric hindrance around the nitrogen atom in its angular "fjord-region" structure. nih.gov

This divergence in metabolic pathways directly correlates with a dramatic difference in mutagenic activity and the mechanism of activation. For BhQ, the metabolic pathway leading to its bay-region diol epoxide is the primary route for its mutagenic activity. nih.gov Consistent with this, the bay-region diol epoxides of BhQ exhibit considerably higher mutagenic activity than the corresponding derivatives of BfQ. nih.gov

Conversely, the finding that BfQ itself is more mutagenic than its dihydrodiol precursor indicates that the bay-region diol epoxide pathway is not the main driver of its toxicity. nih.gov These results underscore that a simple shift in the nitrogen atom's position from the 'f' face to the 'h' face of the quinoline (B57606) system is enough to completely alter the metabolic activation route and the ultimate biological hazard posed by the molecule.

| Feature | Benzo(f)quinoline (BfQ) | Benzo(h)quinoline (BhQ) | Reference |

|---|---|---|---|

| Identified Dihydrodiol Metabolites | BfQ-7,8-dihydrodiol, BfQ-9,10-dihydrodiol | BhQ-5,6-dihydrodiol, BhQ-7,8-dihydrodiol | nih.gov |

| N-Oxide Metabolite Detected | Yes | No | nih.gov |

| Principal Mutagenic Activation Pathway | Not via bay-region diol epoxide | Via bay-region diol epoxide | nih.gov |

| Mutagenicity of Parent Compound vs. Dihydrodiol | Parent compound is more mutagenic | Dihydrodiol precursor is highly mutagenic | nih.gov |

Stereochemical Determinants of Reactivity and Biological Effects

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that determines the reactivity and biological effects of dihydrodiols and their subsequent diol epoxide metabolites. The enzymatic processes that form these metabolites are highly stereospecific, producing optically active intermediates. nih.gov The resulting stereoisomers can exhibit vastly different biological potencies.

This principle is well-documented for polycyclic aromatic compounds like benzo[a]pyrene (B130552) (BaP), where the relative orientation of the epoxide ring to the hydroxyl groups in the diol epoxide metabolites gives rise to diastereomers known as syn and anti. Studies on BaP have shown that the anti-diol epoxide is significantly more cytotoxic and mutagenic than the syn isomer. nih.gov Furthermore, the absolute configuration (e.g., R,S notation) of the chiral centers in the dihydrodiol precursor dictates the stereochemistry of the final diol epoxide, which in turn affects how it binds to biological macromolecules like DNA. nih.govnih.gov The specific stereochemistry of a diol epoxide-DNA adduct determines whether it intercalates into the DNA helix or resides in a groove, thereby influencing its ability to disrupt replication and induce mutations. nih.gov

Effects of Substituent Groups (e.g., Acetate (B1210297), Alkyl) on Biological Interactions and Activities

Research into the anticancer properties of benzo(f)quinoline derivatives has shown that substitution is a key strategy for modulating activity. In a series of benzo(f)quinoline quaternary salts, the nature of the substituent played a critical role in both the potency and selectivity of the compounds. For instance, a derivative with a 4-chlorophenacyl substituent (salt 3d) displayed non-selective anticancer activity, whereas a derivative with a 4-bromophenacyl group (salt 3f) exhibited highly selective activity against leukemia cells. nih.gov Further studies have demonstrated that adding groups like pyrazolone (B3327878) or cyanoethanohydrazone can yield compounds with strong antiproliferative effects against colon and breast cancer cell lines. nih.gov The presence of an electron-withdrawing cyano group, in particular, was suggested to enhance binding interactions with target proteins. nih.gov

Similarly, substitutions have been used to develop derivatives with antimicrobial properties. Various benzo(f)quinolinium salts have demonstrated good antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. nih.gov In other quinoline analogs, the addition of different benzoate (B1203000) ester groups resulted in a range of antifungal activities. researchgate.net The synthesis of various alkyl- and fluoro-substituted benzo(f)quinolines also points to the broad effort to use substituents to fine-tune the molecule's properties for various applications. researchgate.net

| Substituent Group/Modification | Core Structure | Observed Biological Activity | Reference |

|---|---|---|---|

| Aromatic R groups (e.g., 4-chlorophenacyl, 4-bromophenacyl) | Benzo[f]quinoline (B1222042) quaternary salt | Anticancer activity; selectivity depends on the specific aromatic group. | nih.gov |

| Pyrazolone | Benzo[f]quinoline | Potent antiproliferative activity against HCT116 and MCF7 cancer cell lines. | nih.gov |

| Cyanoethanohydrazone | Benzo[f]quinoline | Strong antiproliferative activity against HCT116 and MCF7 cancer cell lines. | nih.gov |

| Various alkyl and ester groups | Benzo[f]quinolinium salt | Antibacterial and antifungal properties. | nih.gov |

| Various benzoate esters | Fluorinated quinoline | Antifungal activity against S. sclerotiorum and R. solani. | researchgate.net |

| Keto group at position 3 | Benzo[f]pyrrolo[1,2-a]quinoline | Absence of this group leads to a loss of anticancer activity. | mdpi.com |

Computational and Theoretical Chemistry Approaches in Research of Benzo F Quinoline 9,10 Dihydrodiol

Molecular Docking Investigations of Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzo(f)quinoline-9,10-dihydrodiol, molecular docking is employed to simulate the interaction of this metabolite and its derivatives with the active sites of metabolic enzymes, such as cytochrome P450 (CYP) and epoxide hydrolase, as well as with DNA. While specific docking studies on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to the broader class of benzo[f]quinoline (B1222042) derivatives, providing a framework for understanding these critical interactions.

These in silico studies are crucial for elucidating the structure-activity relationships that govern the metabolic activation of benzo[f]quinolines. For instance, docking studies on various benzo[f]quinoline compounds with different enzymes have revealed key binding modes and interactions. Research has shown that the binding affinity, measured by parameters like binding energy (in kcal/mol), can indicate the stability of the enzyme-substrate complex. A more negative binding energy typically suggests a more stable and favorable interaction.

In studies of benzo[f]quinoline derivatives with enzymes like CDK-5 and HCV NS5B polymerase, specific amino acid residues within the enzyme's active site have been identified as crucial for binding. rsc.orgnih.gov These interactions often involve hydrogen bonds and π-π stacking between the planar aromatic structure of the benzo[f]quinoline ligand and the amino acid residues of the protein.

The following table summarizes representative findings from molecular docking studies on benzo[f]quinoline derivatives with various biological targets, illustrating the types of data generated and their implications.

| Compound Class | Target Enzyme/Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Implication |

| Benzo[f]quinoline derivatives | Cyclin-Dependent Kinase 5 (CDK-5) | Specific amino acids in the binding site | -6.5 to -6.6 | Strong binding affinity, suggesting potential for enzyme inhibition. rsc.org |

| Benzimidazole (B57391) derivative of Benzo[f]quinoline | HCV NS5B Polymerase | CYS 366, ASN 411 | > Co-crystallized ligand | Strong binding through hydrogen and pi-hydrogen bonds, indicating potential as an antiviral agent. nih.gov |

These studies, while not directly on this compound, provide a valuable precedent. They demonstrate the power of molecular docking to identify the structural features of benzo[f]quinoline metabolites that are critical for their interaction with biological macromolecules, thereby offering insights into their potential metabolic fate and biological activity.

Electronic Structure and Reactivity Predictions for Metabolites and Intermediates

The carcinogenic activity of many PAHs and aza-PAHs is linked to the formation of highly reactive diol epoxide metabolites, which can form covalent adducts with DNA. Understanding the electronic structure and reactivity of these intermediates is paramount to predicting their biological hazard. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for this purpose.

A significant theoretical study investigated the electronic properties and reactivity of metabolites of benzo[f]quinoline (BfQ), including its dihydrodiols and diol epoxides. rsc.org Using DFT calculations at the B3LYP/6-31G* level, researchers have explored the protonation of these metabolites, a key step in the formation of the ultimate carcinogenic carbocations.

The study revealed that the formation of bay-region carbocations from the O-protonation of the corresponding epoxides is a process with no energy barrier. The stability of these carbocations was assessed in both the gas phase and in an aqueous environment using the Polarizable Continuum Model (PCM). A crucial finding was that the presence of the nitrogen atom in the benzo[f]quinoline structure significantly influences the regioselectivity of the epoxide ring-opening, in some cases favoring the formation of non-bay-region carbocations. rsc.org Furthermore, the protonation state of the nitrogen atom itself was found to greatly impact the mode of epoxide ring opening. rsc.org

To characterize the resulting carbocation intermediates, various computational analyses were performed:

GIAO-NMR (Gauge-Including Atomic Orbital Nuclear Magnetic Resonance): This method was used to analyze the charge delocalization in the mono- and dications by calculating changes in ¹³C chemical shifts (Δδ¹³C).

NPA (Natural Population Analysis): This provided insights into the changes in atomic charges upon ion formation.

NICS (Nucleus-Independent Chemical Shift): This was employed to gauge the relative aromaticity of the different rings within the arenium ions, providing clues about their stability and reactivity.

The reactivity of the benzylic carbocations derived from the diol epoxides was further investigated by studying their reactions with various nucleophiles, which serve as models for biological macromolecules.

The table below summarizes the key computational approaches and findings related to the electronic structure and reactivity of this compound metabolites.

| Computational Method | Parameter Investigated | Key Findings for Benzo(f)quinoline Metabolites |

| DFT (B3LYP/6-31G*) | Carbocation formation and stability | Bay-region carbocation formation from O-protonated epoxides is a barrierless process. The nitrogen atom influences the regioselectivity of epoxide ring opening. rsc.org |

| GIAO-NMR & NPA | Charge delocalization in cations | Provided detailed information on how the positive charge is distributed across the molecular framework of the carbocation intermediates. rsc.org |

| NICS | Aromaticity of rings in arenium ions | Assessed the relative aromaticity, which is linked to the stability of the reactive intermediates. rsc.org |

| DFT with PCM | Covalent adduct formation | Studied the relative energies and geometries of adducts formed between the carbocations and nucleophiles like guanine, modeling DNA damage. rsc.org |

These theoretical studies provide a detailed, atomistic-level understanding of the factors that govern the reactivity of this compound metabolites. By predicting the stability and reactivity of the ultimate carcinogenic species and their adducts with biological nucleophiles, these computational approaches are invaluable for assessing the carcinogenic potential of benzo[f]quinoline and for designing strategies to mitigate its harmful effects.

Advanced Analytical Methodologies for Research on Benzo F Quinoline 9,10 Dihydrodiol

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography for Metabolite Isolation and Purification)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of Benzo(f)quinoline-9,10-dihydrodiol from complex biological or environmental matrices. The metabolism of Benzo(f)quinoline in organisms like fungi and rats yields a mixture of metabolites, including various dihydrodiols, hydroxy derivatives, and N-oxides. nih.govnih.gov HPLC is employed to resolve these closely related compounds, enabling the isolation of the 9,10-dihydrodiol for subsequent structural analysis. nih.govnih.gov

Reverse-phase (RP) HPLC is a commonly utilized method for this purpose. sielc.com In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation of Benzo(f)quinoline and its metabolites is typically achieved using a mobile phase consisting of an acetonitrile/water or methanol/water gradient. sielc.comnih.gov The inclusion of an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility, can improve peak shape and resolution. sielc.com

The scalability of HPLC methods is a significant advantage, allowing the transition from analytical-scale separation for identification to preparative-scale separation for isolating sufficient quantities of the purified dihydrodiol for techniques like NMR spectroscopy. sielc.com The fractions corresponding to specific metabolites, like the 9,10-dihydrodiol, are collected as they elute from the column for further characterization. nih.govnih.gov

Table 1: HPLC Parameters for Separation of Benzo(f)quinoline and its Metabolites

| Parameter | Description | Purpose in B(f)Q-9,10-dihydrodiol Analysis |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separates the relatively nonpolar parent compound from its more polar hydroxylated metabolites, such as the dihydrodiol. |

| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface that retains the compounds based on their hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | The gradient elution allows for the separation of a wide range of compounds with varying polarities, from the parent B(f)Q to its dihydrodiol metabolites. sielc.com |

| Detector | UV-Vis or Photodiode Array (PDA) | Monitors the elution of chromophoric compounds. The characteristic UV spectrum helps in the preliminary identification of metabolite classes. nih.govnih.gov |

| Application | Analytical & Preparative | Analytical scale is used for identification and quantification. Preparative scale is used to isolate pure B(f)Q-9,10-dihydrodiol for structural elucidation. sielc.com |

Spectroscopic Identification and Structural Elucidation

Once isolated, the definitive identification and structural elucidation of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-COSY)

NMR spectroscopy is the most powerful method for the unambiguous determination of molecular structure. While specific spectral data for this compound is not widely published, the application of standard NMR techniques is fundamental to its identification. nih.govnih.gov

¹H-NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H-NMR spectrum would be distinct from the parent Benzo(f)quinoline. Key diagnostic signals would include those for the protons attached to the saturated C9 and C10 carbons, which would appear at a much higher field (lower ppm) compared to the aromatic protons. The coupling patterns between these protons would help establish their relative stereochemistry (cis or trans).

¹³C-NMR (Carbon NMR): This method details the chemical environment of each carbon atom. The saturation at the 9- and 10-positions would result in signals for C9 and C10 appearing in the aliphatic region of the spectrum (typically < 80 ppm), a clear distinction from the fully aromatic parent compound where all carbons appear in the aromatic region (> 100 ppm). nih.govnih.gov

2D-COSY (Correlation Spectroscopy): This two-dimensional experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. researchgate.netresearchgate.net For the dihydrodiol, a COSY spectrum would show a clear correlation between the proton at C9 and the proton at C10, confirming their vicinal relationship and helping to trace the spin system through the saturated portion of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of a compound. researchgate.net In the analysis of Benzo(f)quinoline metabolism, MS is used to confirm the identity of the metabolites separated by HPLC. nih.govnih.gov

Mass Spectrometry (MS): Provides the molecular weight of the metabolite. The formation of a dihydrodiol from Benzo(f)quinoline (C₁₃H₉N, MW: 179.22 g/mol ) involves the addition of two hydroxyl groups and two hydrogen atoms, resulting in a molecular weight of 213.24 g/mol for this compound (C₁₃H₁₁NO₂). The fragmentation pattern can also offer structural clues. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the precise elemental composition of the molecule. nih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing definitive confirmation that the metabolite's formula is C₁₃H₁₁NO₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. nih.govsielc.com The UV-Vis spectrum of this compound differs significantly from that of its parent aromatic compound. nist.gov The saturation of the C9-C10 double bond disrupts the phenanthrene-like aromatic system, leading to a loss of the fine vibrational structure and a shift in the absorption maxima (λmax) to shorter wavelengths (a hypsochromic or blue shift). This spectral change is a key indicator of metabolism occurring at this position. nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Since the C9 and C10 atoms of the dihydrodiol are chiral centers, the molecule can exist as different stereoisomers (enantiomers and diastereomers). Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute configuration of these chiral metabolites. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. By comparing the experimentally measured CD spectrum of an isolated dihydrodiol metabolite with spectra calculated using quantum chemical methods, the absolute configuration (e.g., (+)-(9R,10R) or (-)-(9S,10S)) can be determined. nih.gov This technique has been successfully applied to determine the stereochemistry of cis-dihydrodiol metabolites of quinoline (B57606) and its derivatives. nih.gov

Advanced Fluorescence-Based Detection and Quantification Methods (e.g., Surface Matrix Fluorescence Spectroscopy, Time-Resolved Excitation Emission Matrices)

Polycyclic aromatic compounds and their derivatives are often highly fluorescent, a property that can be exploited for highly sensitive detection and quantification. researchgate.netjasco-global.com While the parent Benzo(f)quinoline is known to be fluorescent, its metabolites, including the dihydrodiol, also exhibit fluorescence that can be used for analysis. nih.govkstudy.com

Fluorescence Excitation-Emission Matrices (EEMs): This technique involves recording a series of emission spectra at successive excitation wavelengths, generating a three-dimensional contour plot known as an EEM, or "fluorescence fingerprint." nih.govrsc.org EEMs provide a wealth of information that can help distinguish between different fluorescent compounds in a mixture. Coupled with mathematical deconvolution techniques like Parallel Factor Analysis (PARAFAC), EEMs can be used to identify and quantify individual components, such as this compound, in complex environmental or biological samples without complete chromatographic separation. nih.govrsc.org

Time-Resolved Fluorescence Spectroscopy: This method measures the decay of fluorescence intensity over time (nanoseconds) after excitation with a pulse of light. kstudy.com Different molecules and different conformational states of the same molecule can have distinct fluorescence lifetimes. This technique can help to resolve complex mixtures and study the microenvironment of the fluorescent molecule. For instance, time-resolved spectra can help distinguish between a free dihydrodiol and one bound to a macromolecule like DNA, as the binding would likely alter its fluorescence lifetime. kstudy.comosti.gov

Table 2: Summary of Spectroscopic Techniques for B(f)Q-9,10-dihydrodiol Analysis

| Technique | Information Provided | Application to B(f)Q-9,10-dihydrodiol |

| ¹H-NMR | Proton chemical environment, spin-spin coupling, connectivity | Confirms structure, determines relative stereochemistry of hydroxyl groups. |

| ¹³C-NMR | Carbon skeleton and chemical environment | Identifies saturated C9 and C10 carbons, confirming dihydrodiol structure. |

| 2D-COSY | Proton-proton coupling correlations | Establishes H-C9-C10-H connectivity. researchgate.net |

| HRMS | High-accuracy molecular mass | Determines exact elemental formula (C₁₃H₁₁NO₂). nih.gov |

| UV-Vis | Electronic transitions, chromophore system | Confirms saturation of the C9-C10 bond through spectral shifts compared to the parent compound. nih.gov |

| CD Spectroscopy | Differential absorption of polarized light | Determines the absolute configuration (chirality) at the C9 and C10 positions. nih.gov |

| Fluorescence EEMs | Excitation/emission "fingerprint" | Allows for sensitive detection and quantification in complex mixtures. nih.gov |

Methodologies for DNA Adduct Quantification and Structural Characterization

The formation of covalent adducts between chemical carcinogens or their metabolites and DNA is a critical event in the initiation of carcinogenesis. For this compound, the identification and quantification of its DNA adducts, as well as the elucidation of their structures, are paramount for understanding its genotoxic potential. A variety of sophisticated analytical techniques are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and structural resolution.

The investigation into the DNA binding of benzo[f]quinoline (B1222042) (BfQ) has revealed important insights into its metabolic activation and genotoxicity. Early studies utilizing the highly sensitive ³²P-postlabeling assay demonstrated the formation of hepatic DNA adducts in rats treated with BfQ. nih.gov This research identified the presence of two distinct BfQ-nucleoside adducts, one major and one minor, with a binding level of 11–27 amol of adducts per microgram of DNA. nih.gov A significant finding from this work was that the DNA adducts formed in vivo were chromatographically different from those formed by the reaction of calf thymus DNA with the bay-region diol epoxide of BfQ. nih.gov This suggests that, unlike many polycyclic aromatic hydrocarbons, the bay-region diol epoxide may not be the ultimate carcinogenic metabolite of benzo[f]quinoline. nih.gov

Advanced Analytical Techniques

The characterization and quantification of DNA adducts derived from compounds like this compound rely on a suite of advanced analytical methodologies. These techniques are essential for detecting the low levels of adducts typically found in biological samples and for providing detailed structural information.

³²P-Postlabeling Assay: This highly sensitive method is capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for screening for the presence of DNA adducts in biological samples where the extent of modification is very low. nih.gov The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting 3',5'-bisphosphate adducts are then separated and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the analysis of DNA adducts. It offers high specificity and the ability to determine the molecular weight and structure of adducts. nih.gov

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This technique combines the separation power of HPLC with the sensitivity and structural information provided by tandem mass spectrometry. nih.gov It allows for the detection and quantification of specific DNA adducts with high accuracy and precision. For instance, HPLC-ESI-MS/MS has been successfully used to quantify DNA adducts of benzo[a]pyrene (B130552), a related polycyclic aromatic hydrocarbon, in various tissues. nih.gov

Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry: This method offers enhanced sensitivity, requiring smaller sample sizes, and has been effectively used to detect DNA adducts of other quinoline compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), at levels of one adduct in 10⁷ unmodified bases from as little as 300 μg of DNA. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of DNA adducts. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the adduct's structure and stereochemistry. nih.govresearchgate.net While less sensitive than MS, NMR is unparalleled in its ability to provide a complete structural picture of the isolated adducts. nih.govresearchgate.net

Research Findings on Benzo(f)quinoline DNA Adducts

The following table summarizes the key findings from a pivotal study on the formation of hepatic DNA adducts in rats treated with benzo[f]quinoline, as determined by the ³²P-postlabeling assay.

| Parameter | Finding | Citation |

|---|---|---|

| Organism | Male Sprague-Dawley rats | nih.gov |

| Compound Administered | Benzo(f)quinoline (BfQ) | nih.gov |

| Analytical Method | ³²P-postlabeling assay | nih.gov |

| Tissue Analyzed | Liver | nih.gov |

| Adducts Detected | Two distinct BfQ-nucleoside adducts (one major, one minor) | nih.gov |

| Level of DNA Binding | 11–27 amol adducts/µg DNA | nih.gov |

| Key Conclusion | The bay-region diol epoxide of BfQ is likely not the primary DNA-binding metabolite in vivo. | nih.gov |

Future Research Perspectives on Benzo F Quinoline 9,10 Dihydrodiol

Further Elucidation of Undiscovered Metabolic Pathways and Enzymatic Specificities

Current knowledge indicates that Benzo(f)quinoline (BfQ) is metabolized by liver microsomes into several products, including Benzo(f)quinoline-7,8-dihydrodiol and Benzo(f)quinoline-9,10-dihydrodiol. nih.govnih.gov Studies have shown that liver microsomes from different species, such as rats and brown bullheads, produce these metabolites, suggesting conserved metabolic pathways. nih.gov However, the enzymatic specificities can differ; for instance, a 3-methylcholanthrene-type cytochrome P-450 appears to be the primary enzyme in brown bullheads, whereas a phenobarbital-inducible P-450 is more involved in rats. nih.gov Fungal systems, like Umbelopsis ramanniana, also metabolize BfQ, producing the trans-7,8-dihydrodiol, but not the 9,10-dihydrodiol, highlighting the diversity of metabolic routes in different organisms. nih.gov

A critical area for future investigation is the identification of all enzymes involved in the formation of this compound in humans. Research has suggested that the widely accepted bay-region diol epoxide theory may not be the primary pathway for the metabolic activation of BfQ into a mutagen. nih.gov This finding strongly implies the existence of other, currently undiscovered, metabolic activation pathways that could be critical to its toxicity. Future studies should aim to:

Characterize the full profile of human cytochrome P450 enzymes and other xenobiotic-metabolizing enzymes responsible for the stereoselective formation of this compound isomers.

Investigate alternative metabolic pathways, such as N-oxidation or the formation of other phenolic derivatives, and how these compete with or contribute to the formation of the 9,10-dihydrodiol. nih.gov

Explore the metabolic fate of this compound itself, identifying subsequent metabolites and the enzymes responsible for their formation.

Table 1: Known Metabolites of Benzo(f)quinoline from In Vitro Studies

| Metabolite | Forming System | Reference |

|---|---|---|

| Benzo(f)quinoline-7,8-dihydrodiol | Rat and Brown Bullhead Liver Microsomes | nih.gov |

| This compound | Rat Liver Microsomes | nih.govnih.gov |

| 7-hydroxybenzo(f)quinoline | Rat Liver Microsomes, Umbelopsis ramanniana | nih.govnih.gov |

| 9-hydroxybenzo(f)quinoline | Rat Liver Microsomes | nih.gov |

Comprehensive Investigation of Novel Biological Interaction Mechanisms

The biological activity of BfQ and its metabolites is complex and not fully understood. While the mutagenicity of BfQ is established, the precise mechanisms of action, particularly for its dihydrodiol metabolites, require deeper investigation. nih.gov The position of the nitrogen atom in the quinoline (B57606) structure significantly influences metabolic pathways and mutagenic activity, suggesting a key role in its interaction with biological macromolecules. nih.govnih.gov

Future research should move beyond the conventional focus on DNA adduct formation and explore other potential biological targets. For example, studies on the related compound benzo[a]pyrene (B130552) have shown that its metabolites can interact with key enzymes like Glutathione-S-transferase (GST) and acetylcholinesterase, indicating that toxicity can result from protein interactions as well as DNA damage. nih.gov A comprehensive investigation into the biological interactions of this compound should include:

Detailed studies on the formation of covalent adducts with DNA to understand the structural basis of its mutagenicity.

Proteomics-based approaches to identify novel protein targets of this compound and its subsequent metabolites.

Investigation into how interactions with cellular receptors, signaling proteins, and enzymes may disrupt critical cellular pathways, leading to toxic outcomes other than genotoxicity.

Comparative studies of the different stereoisomers of this compound to determine how stereochemistry influences the type and extent of biological interactions.

Development of Advanced Synthetic Strategies for Stereoisomers and Mechanistic Probes

A significant bottleneck in the detailed toxicological evaluation of this compound is the lack of pure, stereochemically defined isomers. Biological systems are chiral, and the specific three-dimensional structure of a metabolite can drastically alter its interaction with enzymes and receptors. While various synthetic routes for benzo[f]quinoline (B1222042) derivatives have been developed, methods for the stereoselective synthesis of its dihydrodiol metabolites are not well-established. researchgate.netnih.govmdpi.com The synthesis of dihydrodiol and diol epoxide derivatives of BfQ has been reported, providing a foundation for more advanced synthetic work. epa.gov

Future synthetic chemistry efforts must focus on developing robust and efficient strategies to access individual stereoisomers of this compound. These efforts should include:

The design of asymmetric syntheses to produce enantiomerically pure (+)- and (-)-trans-Benzo(f)quinoline-9,10-dihydrodiols.

The development of synthetic routes to the corresponding syn- and anti-diol epoxides, which are the presumed ultimate carcinogenic metabolites.

The synthesis of isotopically labeled versions of these molecules to serve as mechanistic probes in metabolic and DNA-binding studies.

The creation of novel derivatives and analogues that can be used to probe the active sites of metabolizing enzymes and identify biological targets. nih.govbeilstein-journals.org

Table 2: Examples of Synthetic Approaches for Benzoquinoline Derivatives

| Synthetic Method | Target Scaffold | Application | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Pyrrolo-benzo[f]quinoline | Anticancer activity screening | nih.gov |

| Skraup Reaction | Benzo[f]quinoline | Core structure synthesis | researchgate.net |

| Palladium-catalysed Cross-coupling | Benzo[f]quinazoline-diones | Synthesis of polycyclic uracil (B121893) derivatives | beilstein-journals.org |

Refinement of Computational Models for Predictive Toxicology and Bioactivation Potential